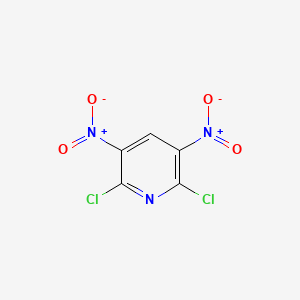
2,6-Dichloro-3,5-dinitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3,5-dinitropyridine is a heterocyclic aromatic compound characterized by the presence of two chlorine atoms and two nitro groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-dinitropyridine typically involves the nitration of 2,6-dichloropyridine. The process begins with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-3,5-dinitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo further oxidation to form pyridine N-oxide derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Major Products:
Amino Derivatives: Formed by the reduction of nitro groups.
Substituted Pyridines: Formed by nucleophilic substitution of chlorine atoms.
Applications De Recherche Scientifique
2,6-Dichloro-3,5-dinitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and energetic materials.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3,5-dinitropyridine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atoms can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
2,4,6-Triamino-3,5-dinitropyridine-1-oxide: Similar in structure but with additional amino groups, leading to different reactivity and applications.
4-Amino-2,6-dichloropyridine: Lacks nitro groups, resulting in different chemical properties and uses.
Propriétés
Formule moléculaire |
C5HCl2N3O4 |
|---|---|
Poids moléculaire |
237.98 g/mol |
Nom IUPAC |
2,6-dichloro-3,5-dinitropyridine |
InChI |
InChI=1S/C5HCl2N3O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H |
Clé InChI |
FMDQMILDRPQMFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


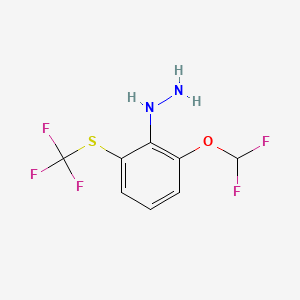
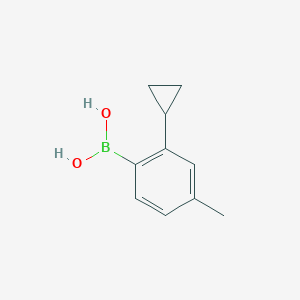
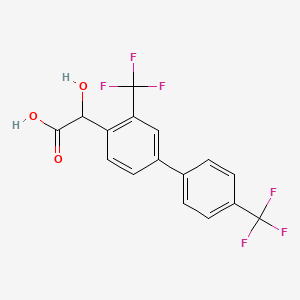

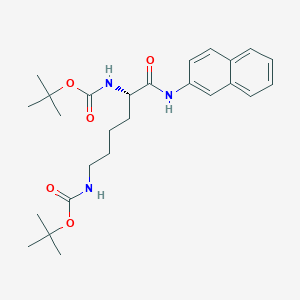
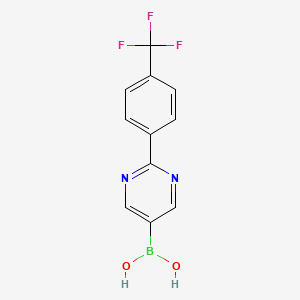
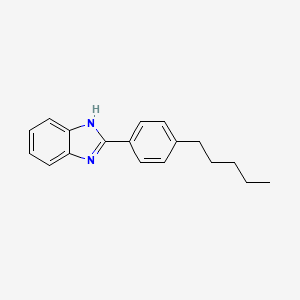

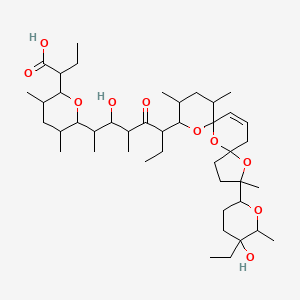
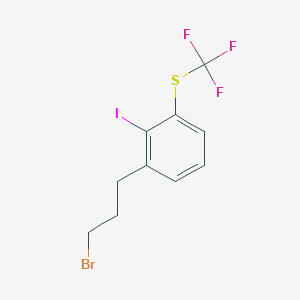
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
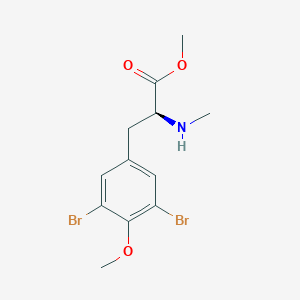
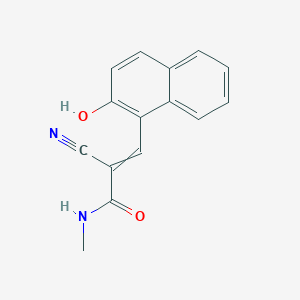
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
